2-(Azaniumylmethyl)-2-methylbutanoic acid chloride
Overview
Description
2-(Azaniumylmethyl)-2-methylbutanoic acid chloride is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research efforts have been dedicated to synthesizing and characterizing compounds with structures similar to 2-(Azaniumylmethyl)-2-methylbutanoic acid chloride. For instance, the synthesis of optically active compounds from 2-methylbutanoic acid by asymmetric hydrogenation and further reactions to produce compounds with potential flavor or aroma applications has been explored (Yuasa & Yuasa, 2008). Similarly, research into the facile and efficient synthesis of 4-azidotetrafluoroaniline demonstrates the versatility of related chemical structures in creating photoaffinity reagents, highlighting the importance of methodological advancements in organic synthesis (Chehade & Spielmann, 2000).
Aroma Compound Analysis
The study of fermentation processes and the Ehrlich pathway has revealed insights into the formation of aroma compounds from amino acids, showcasing the application of 2-methylbutanoic acid derivatives in understanding flavor profiles in fermented foods (Matheis, Granvogl, & Schieberle, 2016). This research not only aids in the comprehension of flavor compound biosynthesis but also in the enhancement of food products through biotechnological methods.
Fermentation and Food Technology
Further studies have concentrated on the metabolic pathways of microorganisms, such as Staphylococcus xylosus, in the production of organoleptic metabolites from branched-chain amino acids. This research underscores the metabolic diversity and potential of microbes in producing valuable compounds for food technology applications (Beck, Hansen, & Lauritsen, 2002).
Advanced Material and Chemical Engineering
The exploration of ionic liquids in reactions such as the alkylation of isobutane with 2-butene provides insights into the role of chemical compounds in enhancing the efficiency of industrially relevant chemical reactions. This research highlights the potential for using innovative catalyst systems to improve reaction outcomes, which is critical for the development of sustainable chemical processes (Yoo, Namboodiri, Varma, & Smirniotis, 2004).
Properties
IUPAC Name |
(2-carboxy-2-methylbutyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-6(2,4-7)5(8)9;/h3-4,7H2,1-2H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVQEYHXXIQIPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C[NH3+])C(=O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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